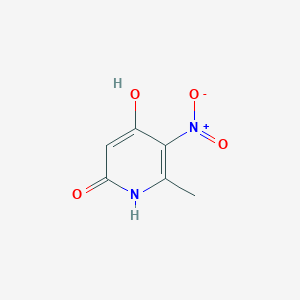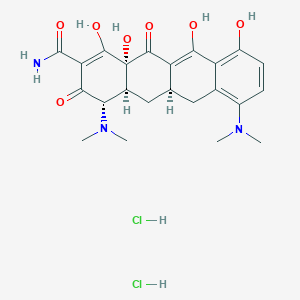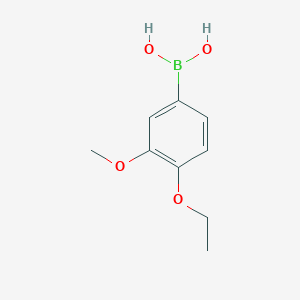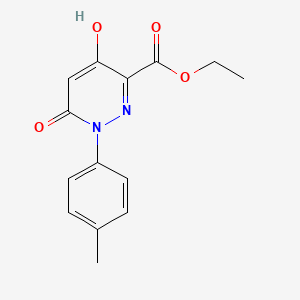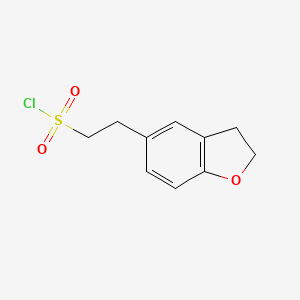
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride
Übersicht
Beschreibung
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride, also known as DBS-Cl, is a chemical compound widely used in scientific research. It is a sulfonyl chloride derivative of 2-(2,3-dihydrobenzofuran-5-yl)ethanamine, which is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. DBS-Cl is a versatile reagent that can be used in various organic synthesis reactions, and it has also been found to have potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Dielectric and Thermal Properties
A study by Çelik and Coskun (2018) investigated the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, which was synthesized using a compound related to 1-benzofuran. This research highlights the potential application of such compounds in the field of material science, particularly in the development of materials with specific thermal and dielectric characteristics (Çelik & Coskun, 2018).
Enzyme Inhibition and Antimicrobial Activity
In a study conducted by Abbasi et al. (2016), ethylated sulfonamides incorporating 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. The findings suggest the potential of benzofuran derivatives in the development of enzyme inhibitors and antimicrobial agents (Abbasi et al., 2016).
Synthesis of Sulfonylated Benzofurans
Wang et al. (2019) developed a metal-free method for synthesizing sulfonylated benzofurans. This method, involving oxidative cyclization, represents an efficient approach for producing a variety of sulfonylated benzofurans, potentially useful in various chemical synthesis processes (Wang et al., 2019).
Antimitotic Agents
A study by Umesha et al. (2018) focused on the synthesis of new benzofuran-linked tetralones as potential antimitotic agents. The results indicated that certain compounds, particularly those with electron-donating methoxy groups, exhibited notable antimitotic activity (Umesha et al., 2018).
Enzyme Inhibitory Activities
Research by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. Most compounds showed significant activity against yeast α-glucosidase, highlighting the potential application in medicinal chemistry (Abbasi et al., 2019).
Development of New Compounds
Dobner et al. (2003) isolated new compounds, including a benzofuran derivative, from the roots of Leontopodium alpinum. This research contributes to the discovery of new natural products with potential applications in pharmaceuticals and biochemistry (Dobner et al., 2003).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMPCCSLJVXVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
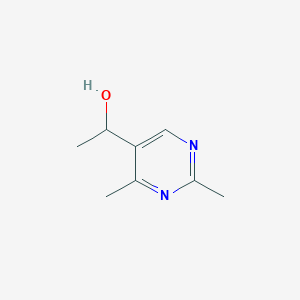
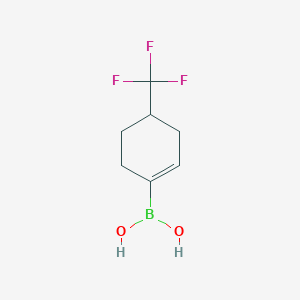
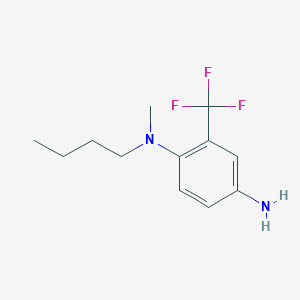
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
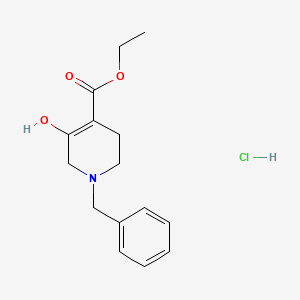
![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
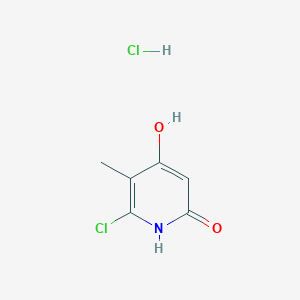
![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)
